molecular formula C18H10BrClN4O2 B238015 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide

Cat. No. B238015
M. Wt: 429.7 g/mol
InChI Key: RKPGIXWXFSGHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide binds to the active site of HDACs and BET proteins, thereby inhibiting their activity. This leads to alterations in gene expression, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of inflammatory disorders and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide is its specificity for HDACs and BET proteins, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for the use of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies, as the compound has shown promise in inhibiting the growth of cancer cells. Additionally, the compound may have potential in the treatment of inflammatory disorders and diabetes, although further research is needed to explore these possibilities. Finally, the synthesis method for N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide could be further optimized to improve yield and purity, which would facilitate its use in scientific research.

Synthesis Methods

The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide involves several steps, including the formation of a benzoxazole ring, bromination of pyridine, and chlorination of pyridine. The final product is obtained after coupling of the three intermediates. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain and extra-terminal domain (BET) proteins. These enzymes are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammatory disorders.

properties

Product Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide

Molecular Formula

C18H10BrClN4O2

Molecular Weight

429.7 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C18H10BrClN4O2/c19-11-6-10(8-21-9-11)18-24-14-7-12(3-4-15(14)26-18)23-17(25)13-2-1-5-22-16(13)20/h1-9H,(H,23,25)

InChI Key

RKPGIXWXFSGHDZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br

Origin of Product

United States

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